N1-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C16H18N2O4S and its molecular weight is 334.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Orexin Receptor Antagonism and Eating Disorders
Research on compounds targeting orexin receptors, such as SB-649868, highlights the potential for targeting specific neural pathways involved in compulsive behaviors, including eating disorders. SB-649868's efficacy in reducing binge eating in rats without affecting standard food intake suggests that compounds acting on orexin receptors or similar neural targets could have applications in treating disorders characterized by compulsive consumption behaviors (Piccoli et al., 2012).
Anticancer Activity
Studies on hydroxyl-containing benzo[b]thiophene analogs have revealed selectivity towards laryngeal cancer cells, indicating the potential for derivatives of N1-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide to possess antiproliferative activities against cancer cells. The presence of hydroxyl groups and their role in anticancer activity suggests that structurally similar compounds could be explored for therapeutic applications in oncology (Haridevamuthu et al., 2023).
Synthesis and Chemical Reactions
The electrophilic substitution reactions and rearrangements of benzo[b]thiophen derivatives provide a foundation for synthetic strategies that could be applied to this compound. These reactions facilitate the introduction of functional groups that may modulate biological activity or physicochemical properties, supporting its potential use in medicinal chemistry and drug design (Clarke et al., 1973).
Copper-Catalyzed Coupling Reactions
The application of copper-catalyzed coupling reactions for the synthesis of biologically active molecules, including those involving (hetero)aryl chlorides and amides, suggests potential methodologies for the synthesis and modification of this compound. Such reactions could enable the development of derivatives with enhanced biological activities or specific targeting capabilities (De et al., 2017).
Properties
IUPAC Name |
N'-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c19-14(17-9-11-3-2-8-23-11)15(20)18-10-16(21)6-1-4-13-12(16)5-7-22-13/h2-3,5,7-8,21H,1,4,6,9-10H2,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIJODFFZISCNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(C1)(CNC(=O)C(=O)NCC3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.